molecular formula C15H19F3N2O2 B14118311 benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate

benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate

Cat. No.: B14118311
M. Wt: 316.32 g/mol
InChI Key: LVINGGWMVCZRSV-UHFFFAOYSA-N
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Description

Benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate is a chemical compound with the molecular formula C14H19F3N2O2 It is known for its unique structure, which includes a trifluoroethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate typically involves the reaction of benzyl chloroformate with N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]amine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or piperidine nitrogen positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1-chloro-2,2,2-trifluoroethyl)carbamate
  • 1-benzyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine

Uniqueness

Benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate is unique due to its specific trifluoroethyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]carbamate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)11-20-8-6-13(7-9-20)19-14(21)22-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,19,21)

InChI Key

LVINGGWMVCZRSV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)OCC2=CC=CC=C2)CC(F)(F)F

Origin of Product

United States

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